N-ノニルデオキシノジリマイシン

概要

説明

科学的研究の応用

N-Nonyldeoxynojirimycin has a wide range of scientific research applications:

作用機序

N-ノニルデオキシノジリマイシンは、アルファ-グルコシダーゼとアルファ-1,6-グルコシダーゼ酵素の活性を阻害することで、その効果を発揮します . これらの酵素は、炭水化物の加水分解に関与しており、その阻害は、小腸でのグルコース吸収の減少につながります . 化合物は酵素の活性部位に結合し、炭水化物の分解を防ぎ、食後血糖値を低下させます .

類似の化合物との比較

類似の化合物

デオキシノジリマイシン: N-ノニルデオキシノジリマイシンの母体化合物で、アルファ-グルコシダーゼ阻害作用が知られています.

ボグリボース: 糖尿病の治療に使用される市販のアルファ-グルコシダーゼ阻害剤.

アカルボース: 同様の治療効果を持つ別のアルファ-グルコシダーゼ阻害剤.

独自性

N-ノニルデオキシノジリマイシンは、ノニル基によって独自性があり、デオキシノジリマイシンに比べて、親油性とバイオアベイラビリティが向上しています . この修飾により、酵素の活性部位への結合が改善され、阻害作用が向上します .

準備方法

合成経路と反応条件

N-ノニルデオキシノジリマイシンの合成は、通常、デオキシノジリマイシンの修飾を伴います。 一般的な方法の1つは、デオキシノジリマイシンをノニルブロマイドと塩基性条件下で反応させて、ノニル基を導入することです . 反応は通常、ジメチルスルホキシド (DMSO) などの有機溶媒中で、高温で行われます。

工業的生産方法

N-ノニルデオキシノジリマイシンの工業的生産は、微生物発酵によって達成できます。 この方法は、化合物を二次代謝産物として生産できる遺伝子組み換え微生物を使用します . 発酵プロセスは、化合物の収量を増加させるように最適化されており、大規模生産に適しています。

化学反応の分析

反応の種類

N-ノニルデオキシノジリマイシンは、次のようないくつかの種類の化学反応を起こします。

酸化: 化合物中のヒドロキシル基は、酸化されて対応するケトンまたはアルデヒドを形成することができます。

還元: 化合物は、還元されて、異なるアルキル基を持つデオキシノジリマイシン誘導体を形成することができます。

置換: 適切な条件下では、ノニル基は他のアルキルまたはアリール基で置換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。

還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が使用されます。

置換: 置換反応には、通常、ハロアルカンと水素化ナトリウム (NaH) などの強塩基が使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、官能基が修飾されたN-ノニルデオキシノジリマイシンの様々な誘導体があり、異なる生物活性を示す可能性があります。

科学研究への応用

N-ノニルデオキシノジリマイシンは、幅広い科学研究への応用があります。

類似化合物との比較

Similar Compounds

Deoxynojirimycin: The parent compound of N-Nonyldeoxynojirimycin, known for its alpha-glucosidase inhibitory activity.

Voglibose: A commercial alpha-glucosidase inhibitor used in the treatment of diabetes.

Acarbose: Another alpha-glucosidase inhibitor with similar therapeutic applications.

Uniqueness

N-Nonyldeoxynojirimycin is unique due to its nonyl group, which enhances its lipophilicity and bioavailability compared to deoxynojirimycin . This modification allows for better binding to the enzyme’s active site and improved inhibitory activity .

特性

IUPAC Name |

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO4/c1-2-3-4-5-6-7-8-9-16-10-13(18)15(20)14(19)12(16)11-17/h12-15,17-20H,2-11H2,1H3/t12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSCEGKYKXESFF-LXTVHRRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1CC(C(C(C1CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333407 | |

| Record name | NN-DNJ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81117-35-3 | |

| Record name | NN-DNJ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(n-Nonyl)-1-deoxynojirimycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

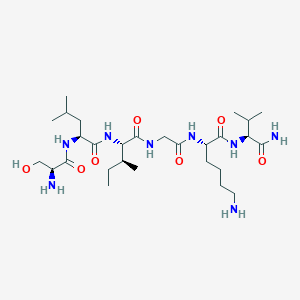

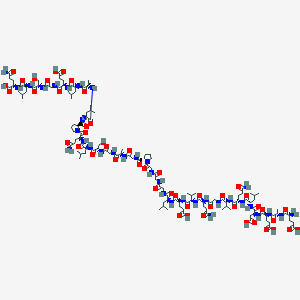

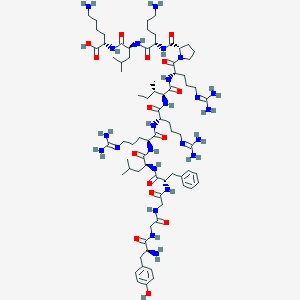

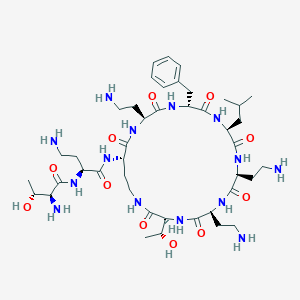

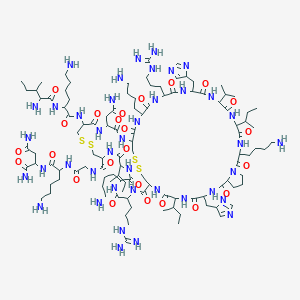

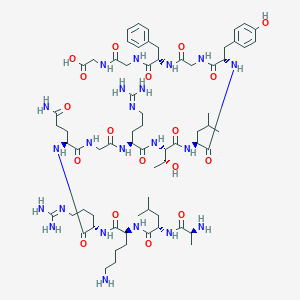

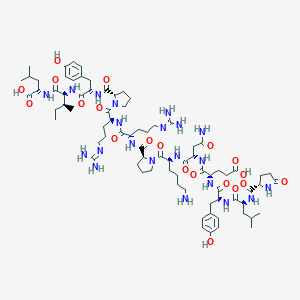

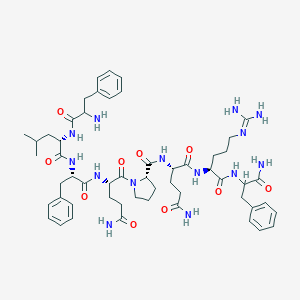

Feasible Synthetic Routes

Q1: How does NN-DNJ exert its antiviral effects?

A1: NN-DNJ primarily acts by inhibiting α-glucosidases I and II, enzymes residing in the endoplasmic reticulum (ER) that are essential for N-linked glycosylation. This process involves attaching glycan chains to newly synthesized proteins. By inhibiting α-glucosidases, NN-DNJ disrupts the proper folding and processing of viral glycoproteins, ultimately hindering viral assembly and secretion. [, , , ]

Q2: What are the downstream effects of NN-DNJ's inhibition of α-glucosidases?

A2: The disruption of N-linked glycosylation by NN-DNJ leads to several downstream effects:

- Misfolding and Retention of Viral Proteins: Viral glycoproteins, crucial for viral attachment, entry, and fusion, fail to fold correctly in the ER and are targeted for degradation. [, , , ]

- Reduced Viral Assembly and Budding: The lack of properly folded glycoproteins hinders the assembly of new viral particles and their subsequent release from infected cells. [, , , ]

- Reduced Infectivity: The secreted viral particles often exhibit reduced infectivity due to the absence or malfunctioning of crucial glycoproteins. [, , , ]

Q3: Are there other mechanisms of action for NN-DNJ beyond α-glucosidase inhibition?

A3: Interestingly, research suggests that NN-DNJ may possess additional antiviral mechanisms independent of its effect on α-glucosidases. For instance, studies on Hepatitis B Virus (HBV) suggest NN-DNJ might interfere with viral encapsidation, a process occurring before viral envelopment. This implies a potential target beyond glycoprotein processing. []

Q4: What is the molecular formula and weight of NN-DNJ?

A4: The molecular formula of NN-DNJ is C15H31NO5, and its molecular weight is 305.41 g/mol.

Q5: Is there any available spectroscopic data for NN-DNJ?

A5: While the provided research excerpts do not delve into detailed spectroscopic analysis of NN-DNJ, standard characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed to confirm the structure and purity of synthesized compounds.

Q6: How does modifying the alkyl side chain of deoxynojirimycin (DNJ) affect its antiviral activity?

A6: Research demonstrates that modifying the alkyl side chain of DNJ significantly influences its antiviral potency and selectivity. NN-DNJ, with its nine-carbon alkyl chain, exhibits higher potency against viruses like HBV and BVDV compared to its non-alkylated counterpart, DNJ. Further modifications, such as branching and cyclization of the side chain, have also been explored, with some derivatives showing improved selectivity indices. []

Q7: Can you provide specific examples of NN-DNJ analogues with altered side chains and their impact on antiviral activity?

A7: Certainly, studies exploring side chain modifications of NN-DNJ have yielded promising results:

- N-methoxy-nonyl-DNJ: This analogue demonstrated higher potency against BVDV and HBV compared to NN-DNJ, with activity in the micromolar range. []

- N-butyl-cyclohexyl DNJ: This derivative also displayed an improved selectivity index against BVDV and HBV compared to NN-DNJ. []

Q8: What in vitro models have been used to study the antiviral activity of NN-DNJ?

A8: Researchers have employed various in vitro cell culture models to investigate the efficacy of NN-DNJ against different viruses. These include:

- Human hepatoma carcinoma cell lines (HepG2 2,2,15) for studying HBV. [, ]

- Madin-Darby bovine kidney (MDBK) cells for studying BVDV as a surrogate model for HCV. [, ]

- Human neuroblastoma cells (BE(2)-C) for examining the toxicity of α-synuclein, a protein implicated in Parkinson's disease. []

Q9: What are the key findings from in vivo studies on NN-DNJ?

A9: In vivo studies, primarily using animal models, have provided valuable insights into the therapeutic potential of NN-DNJ:

- Woodchuck Model of Chronic HBV Infection: Oral administration of NN-DNJ demonstrated antiviral activity in this model. []

- Mouse Model of Dengue Virus Infection: NN-DNJ significantly reduced viral replication and suppressed the inflammatory response in this model, highlighting its potential for treating dengue fever. []

- Mouse Model of Gaucher Disease: NN-DNJ, acting as a pharmacological chaperone, increased the activity of the deficient enzyme β-glucocerebrosidase, suggesting its therapeutic potential for this lysosomal storage disorder. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。